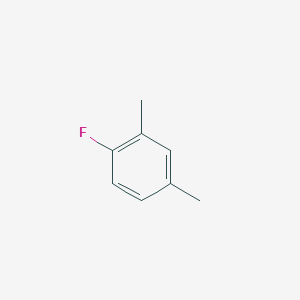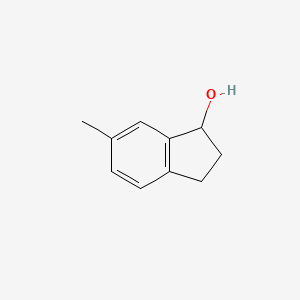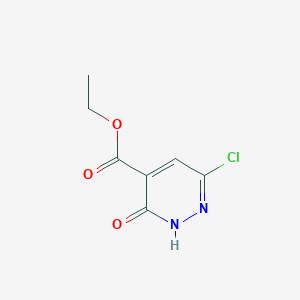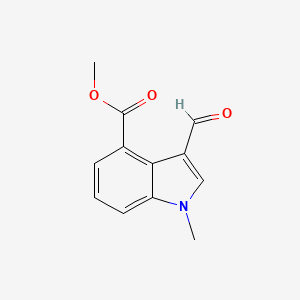
3-formyl-1-méthyl-1H-indole-4-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is an important intermediate in the synthesis of various biologically active compounds and indole alkaloids .
Molecular Structure Analysis
The molecular structure of “Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” consists of a planar indole ring system with a formyl group at the 3-position and a methyl ester group at the 4-position . The molecular weight of the compound is 217.22 g/mol .Physical and Chemical Properties Analysis
“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a solid compound . It has a molecular weight of 217.22 g/mol and a monoisotopic mass of 217.07389321 g/mol . The compound has a topological polar surface area of 48.3 Ų and a complexity of 292 .Applications De Recherche Scientifique
Traitement du cancer
Les dérivés de l'indole, y compris le 3-formyl-1-méthyl-1H-indole-4-carboxylate de méthyle, ont été étudiés pour leur potentiel dans le traitement du cancer. Ces composés peuvent interagir avec diverses voies cellulaires et peuvent inhiber la croissance des cellules cancéreuses. Des recherches ont montré que les dérivés de l'indole peuvent être des composés biologiquement actifs pour le traitement des cellules cancéreuses .
Activité antimicrobienne
Le noyau indole est connu pour posséder des propriétés antimicrobiennes. Le this compound pourrait être utilisé pour développer de nouveaux agents antimicrobiens ciblant des microbes spécifiques ou pour améliorer l'efficacité des médicaments existants .
Traitement des troubles
Les dérivés de l'indole sont explorés pour leur potentiel thérapeutique dans le traitement de différents types de troubles dans le corps humain. Cela comprend les troubles neurologiques où une modulation des systèmes de neurotransmetteurs est nécessaire .
Agents antiviraux
Certains dérivés de l'indole ont montré des résultats prometteurs en tant qu'agents antiviraux. Ils peuvent être conçus pour interférer avec la réplication virale ou pour moduler la réponse immunitaire de l'hôte afin de lutter contre les infections virales .
Applications anti-inflammatoires
En raison de leur capacité à moduler les voies biochimiques, les dérivés de l'indole comme le this compound peuvent être utilisés dans le développement de médicaments anti-inflammatoires, contribuant potentiellement au traitement des maladies inflammatoires chroniques .
Propriétés antioxydantes
Les indoles ont été associés à des propriétés antioxydantes, qui sont cruciales pour protéger les cellules du stress oxydatif. Cette application pourrait être importante pour prévenir les maladies liées à l'âge et gérer les affections liées au stress oxydatif .
Activité antidiabétique
La recherche sur les dérivés de l'indole a inclus leur utilisation dans la gestion du diabète. Ces composés peuvent affecter la sécrétion ou la sensibilité à l'insuline, offrant une nouvelle voie pour le traitement du diabète .
Synthèse d'alcaloïdes
Les dérivés de l'indole sont des précurseurs clés dans la synthèse des alcaloïdes, qui sont des composés ayant un large éventail d'activités pharmacologiques. Le this compound pourrait être utilisé dans la synthèse d'alcaloïdes complexes pour diverses applications thérapeutiques .
Mécanisme D'action
Target of Action
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate, also known as methyl 3-formyl-1-methylindole-4-carboxylate, is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Like other indole derivatives, it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by methyl 3-formyl-1-methyl-1H-indole-4-carboxylate and their downstream effects would require further investigation.
Result of Action
The molecular and cellular effects of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 3-formyl-1-methyl-1H-indole-4-carboxylate, have been shown to bind with high affinity to multiple receptors, which can influence their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and reactivity in biochemical environments.
Cellular Effects
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against cancer cell lines, such as human liver, breast, and colon cells . This cytotoxicity is often mediated through the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives are known to interact with various enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism . These interactions can result in the modulation of enzyme activity, affecting the overall metabolic profile of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates that may impact cellular processes . Additionally, the long-term exposure to methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, indole derivatives can be transported across cell membranes by organic anion transporters, which play a role in their cellular uptake and distribution .
Subcellular Localization
The subcellular localization of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function. Indole derivatives have been shown to localize in the mitochondria, nucleus, and endoplasmic reticulum, where they can exert their biological effects .
Propriétés
IUPAC Name |
methyl 3-formyl-1-methylindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-6-8(7-14)11-9(12(15)16-2)4-3-5-10(11)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICKYZOVKLTAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496233 | |
| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65923-20-8 | |
| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)



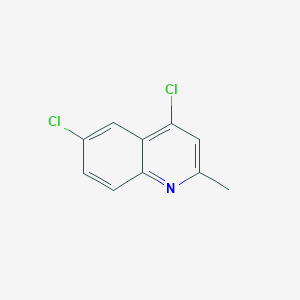
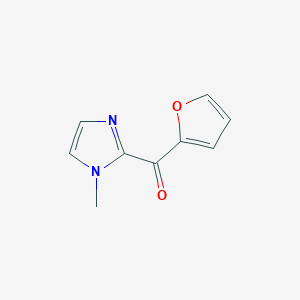
![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)
